Methyl 5-amino-1-methyl-3-(methylamino)-1H-pyrazole-4-carboxylate
Description
Methyl 5-amino-1-methyl-3-(methylamino)-1H-pyrazole-4-carboxylate (CAS: 1594802-09-1) is a pyrazole derivative with the molecular formula C₇H₁₂N₄O₂ and a molecular weight of 184.20 g/mol . The compound features a pyrazole core substituted with amino, methyl, and methylamino groups at positions 5, 1, and 3, respectively, and a methyl ester at position 4. Its structural complexity and functional diversity make it a valuable intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors .
Properties
Molecular Formula |
C7H12N4O2 |
|---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
methyl 5-amino-1-methyl-3-(methylamino)pyrazole-4-carboxylate |
InChI |
InChI=1S/C7H12N4O2/c1-9-6-4(7(12)13-3)5(8)11(2)10-6/h8H2,1-3H3,(H,9,10) |
InChI Key |
YRAZIXWHEIRAEU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN(C(=C1C(=O)OC)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-1-methyl-3-(methylamino)-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1-methyl-3-(methylamino)-1H-pyrazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-methyl-3-(methylamino)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 5-amino-1-methyl-3-(methylamino)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-amino-1-methyl-3-(methylamino)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole-4-carboxylate derivatives are widely studied for their pharmacological and material science applications. Below is a detailed comparison of the target compound with structurally related analogs:
Structural Analogs and Substituent Variations
Key structural differences among similar compounds lie in substituent groups at positions 1, 3, and 4, which significantly influence physicochemical properties and biological activity.
Physicochemical Properties
- Solubility: Ethyl ester derivatives (e.g., Ethyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate) generally exhibit lower aqueous solubility than methyl esters due to increased hydrocarbon content .
- pKa: The methylamino group in the target compound may act as a hydrogen bond donor (predicted pKa ~0.03 for analogs), influencing interaction with biological targets .
Pharmacological Activities
- Kinase Inhibition: this compound and its analogs are intermediates in synthesizing macrocyclic kinase inhibitors, as demonstrated in studies on pyrazole-carboxylate derivatives .
- Antimicrobial Potential: Ethyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate has been flagged for pharmacological activity, though specific targets remain unelucidated .
Biological Activity
Methyl 5-amino-1-methyl-3-(methylamino)-1H-pyrazole-4-carboxylate is a pyrazole-based compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C7H11N3O2
- Molecular Weight : 171.19 g/mol
- CAS Number : 45089585
- Structure : The compound features a pyrazole ring substituted with amino and carboxylate groups, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (lung cancer).
- Cytotoxicity Data :
- MCF7: IC50 = 3.79 µM
- A549: IC50 = 26 µM
- NCI-H460: IC50 = 42.30 µM
These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory applications. In vivo studies utilizing the acetic acid writhing test in mice demonstrated significant analgesic effects, indicating its potential utility in managing pain associated with inflammatory conditions .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets involved in cancer and inflammation pathways:
- Inhibition of Kinases : Similar compounds have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
Study on Anticancer Activity
A study conducted by Wei et al. evaluated various pyrazole derivatives, including this compound, against multiple cancer cell lines. The findings indicated that the compound significantly inhibited tumor growth and induced apoptosis, particularly in the MCF7 and A549 cell lines .
Study on Anti-inflammatory Effects
In another investigation, the analgesic properties of pyrazole derivatives were assessed using animal models. Results indicated that this compound effectively reduced pain responses in treated subjects compared to controls .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
